molecular formula C10H16N2O B6261666 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1247761-16-5

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6261666
CAS No.: 1247761-16-5
M. Wt: 180.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a methyl group at position 3, a pentan-3-yl group at position 1, and a carbaldehyde group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1-(pentan-3-yl)-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the carbaldehyde group at position 4.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under different chemical conditions.

Biology:

  • Investigated for potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential lead compound for drug development due to its unique structure and reactivity.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their function.

Comparison with Similar Compounds

    3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

Uniqueness:

  • The presence of the aldehyde group at position 4 makes 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde unique in its reactivity and potential applications. The aldehyde group is highly reactive, allowing for further functionalization and derivatization.

Properties

CAS No.

1247761-16-5

Molecular Formula

C10H16N2O

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.